molecular formula C20H26N2O2 B4910492 1-(3-Methylbut-2-enyl)-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol

1-(3-Methylbut-2-enyl)-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol

Cat. No.: B4910492
M. Wt: 326.4 g/mol
InChI Key: KJQQUWLKTODGCK-UHFFFAOYSA-N
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Description

1-(3-Methylbut-2-enyl)-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a 3-methylbut-2-enyl group and a 3-phenyl-1,2-oxazol-5-yl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbut-2-enyl)-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol typically involves multi-step organic reactions. The starting materials often include piperidine, 3-methylbut-2-enyl halides, and 3-phenyl-1,2-oxazole derivatives. The reaction conditions may involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reactions. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbut-2-enyl)-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxazole moiety, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Methylbut-2-enyl)-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylbut-2-enyl)-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylbut-2-enyl)-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidine: Lacks the hydroxyl group at the piperidine ring.

    1-(3-Methylbut-2-enyl)-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness

1-(3-Methylbut-2-enyl)-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol is unique due to the presence of both the 3-methylbut-2-enyl and 3-phenyl-1,2-oxazol-5-yl)methyl groups, as well as the hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

IUPAC Name

1-(3-methylbut-2-enyl)-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-16(2)8-11-22-12-9-20(23,10-13-22)15-18-14-19(21-24-18)17-6-4-3-5-7-17/h3-8,14,23H,9-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQQUWLKTODGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCC(CC1)(CC2=CC(=NO2)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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